7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
“7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” likely involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Typical reaction conditions may include:
Reagents: Various organic solvents, catalysts, and protective groups.
Conditions: Controlled temperature, pressure, and pH to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Large-scale reactors: For efficient mixing and heat transfer.
Automation: To ensure consistency and safety.
Purification: Techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Enzyme inhibition: As a potential inhibitor of specific enzymes.
Receptor binding: Interaction with biological receptors.
Medicine
In medicine, the compound might be explored for:
Drug development: As a lead compound for new pharmaceuticals.
Therapeutic applications: Potential treatments for various diseases.
Industry
Industrial applications could involve:
Material science: Development of new materials with specific properties.
Catalysis: Use as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Specific proteins, enzymes, or receptors.
Pathways: Biological pathways affected by the compound.
Comparison with Similar Compounds
Similar Compounds
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can be compared with other triazatricyclo compounds, highlighting differences in functional groups and biological activities.
Uniqueness
The uniqueness of the compound lies in its specific functional groups and the potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C31H31N5O4 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C31H31N5O4/c1-19-7-9-22(10-8-19)18-33-30(37)23-17-24-29(34-28-20(2)6-5-14-36(28)31(24)38)35(27(23)32)15-13-21-11-12-25(39-3)26(16-21)40-4/h5-12,14,16-17,32H,13,15,18H2,1-4H3,(H,33,37) |
InChI Key |
FQKMOIPMFBDZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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